N-Acetyl-DL-methionine

Catalog No.
S1767975
CAS No.
1115-47-5
M.F
C7H13NO3S
M. Wt
191.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-DL-methionine

CAS Number

1115-47-5

Product Name

N-Acetyl-DL-methionine

IUPAC Name

2-acetamido-4-methylsulfanylbutanoic acid

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

InChI

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

XUYPXLNMDZIRQH-UHFFFAOYSA-N

SMILES

CC(=O)NC(CCSC)C(=O)O

Solubility

1.07 M
307mg/mL at 25 °C

Synonyms

N-Acetyl-DL-methionine;1115-47-5;Ac-DL-Met-OH;N-Acetylmethionine;Acetyl-DL-methionine;Methionamine;L-Methionine,N-acetyl-;DL-N-Acetylmethionine;DL-Methionine,N-acetyl-;2-Acetamido-4-(methylthio)butanoicacid;METHIONINE,N-ACETYL-;Methionin;dl-Acetylmethionine;Thiomedon;Methionine,N-acetyl-,DL-;C7H13NO3S;XUYPXLNMDZIRQH-UHFFFAOYSA-N;NSC7633;EINECS214-224-3;STK387102;BRN1725554;2-acetamido-4-methylsulfanyl-butanoicacid;N-Acetyl(methyl)homocysteine;l-n-acetyl-Methionine;N-ACETYL-METHIONINE

Canonical SMILES

CC(=O)NC(CCSC)C(=O)O

Liver Function and Protection

Some studies have investigated the potential role of N-Ac-DL-Met in supporting liver function and protecting against liver damage. These studies suggest that N-Ac-DL-Met might act as a methyl donor, contributing to the synthesis of S-adenosylmethionine (SAM), a crucial molecule involved in various liver functions, including detoxification and regeneration. However, these studies primarily involve animal models, and more research, particularly human trials, are necessary to confirm these findings and establish the efficacy and safety of N-Ac-DL-Met for liver health [].

Antioxidant Activity and Free Radical Scavenging

N-Ac-DL-Met possesses a sulfur atom within its structure, which might contribute to its potential antioxidant activity. Some in vitro studies suggest that N-Ac-DL-Met could scavenge free radicals, potentially offering protection against oxidative stress, a cellular phenomenon linked to various health conditions []. However, similar to the research on liver function, these findings primarily originate from in vitro experiments, and further investigations, including in vivo studies and clinical trials, are essential to establish the effectiveness and safety of N-Ac-DL-Met for managing oxidative stress.

Other Potential Applications

Preliminary research also explores the potential applications of N-Ac-DL-Met in other areas, including:

  • Cognitive function: Some studies suggest a possible link between N-Ac-DL-Met and cognitive function, but the evidence is limited and requires further investigation [].
  • Wound healing: Early research suggests N-Ac-DL-Met might play a role in wound healing, but more research is needed to confirm these findings [].
  • The information provided here is intended for educational purposes only and should not be interpreted as medical advice.
  • Always consult with a qualified healthcare professional before using any supplements or medications, including N-Ac-DL-Met.

N-Acetyl-DL-methionine is a synthetic derivative of the amino acid methionine, characterized by the presence of an acetyl group at the nitrogen atom. This compound exists as a racemic mixture of both D- and L-enantiomers, which influences its biological activity and chemical properties. N-Acetyl-DL-methionine is soluble in water and exhibits a variety of physiological effects, making it of interest in both pharmaceutical and nutritional contexts.

The mechanism of action of NAC-DL-Met remains unclear. While L-methionine is a precursor for important biological molecules like S-adenosylmethionine (SAM), the impact of the D-isomer and the N-acetyl modification on its biological activity needs further investigation [].

, including hydrolysis and oxidation. The hydrolysis reaction can be catalyzed enzymatically, leading to the formation of L-methionine. For example, using porcine acylase in a controlled environment allows for the monitoring of substrate concentration through techniques like Nuclear Magnetic Resonance spectroscopy. The hydrolysis reaction can be summarized as:

N Acetyl DL methionineporcine acylaseL methionine+Acetic acid\text{N Acetyl DL methionine}\xrightarrow{\text{porcine acylase}}\text{L methionine}+\text{Acetic acid}

Oxidation reactions also occur, particularly under acidic conditions, resulting in products such as methionine sulfoxide and N-acetylmethionine sulfoxide, which can have different biological implications .

N-Acetyl-DL-methionine exhibits various biological activities. It is known to act as an antioxidant and has been studied for its potential role in protecting cells from oxidative stress. Additionally, it may play a role in detoxification processes and has been investigated for its effects on liver function and metabolism. The compound's ability to influence methylation processes in the body further contributes to its significance in biochemical pathways .

The synthesis of N-Acetyl-DL-methionine can be achieved through several methods:

  • Acetylation of Methionine: This involves the reaction of methionine with acetic anhydride or acetyl chloride under controlled conditions to introduce the acetyl group.
  • Enzymatic Methods: Utilizing specific enzymes such as acylases can facilitate the formation of N-acetyl-DL-methionine from methionine with higher specificity and yield .

Studies on N-Acetyl-DL-methionine have revealed interactions with various biological systems. It can influence enzyme activities related to amino acid metabolism and has been shown to interact with other compounds involved in detoxification processes. Its role as a substrate for specific enzymes allows researchers to explore its kinetics and mechanisms further .

Several compounds are structurally and functionally similar to N-Acetyl-DL-methionine. Below is a comparison highlighting their uniqueness:

CompoundStructureUnique Features
N-Acetyl-L-methionineAcetylated L-methioninePrimarily used for therapeutic purposes
N-Acetyl-D-methionineAcetylated D-methionineLess common; may exhibit different biological activity
S-Acetyl-L-cysteineAcetylated L-cysteineKnown for its role in antioxidant defense
AcetylcysteineAcetylated cysteineWidely used as a mucolytic agent

N-Acetyl-DL-methionine is unique due to its racemic nature, allowing it to interact differently within biological systems compared to its enantiomeric counterparts.

Physical Description

Solid

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

191.06161445 g/mol

Monoisotopic Mass

191.06161445 g/mol

Heavy Atom Count

12

LogP

-0.03

Melting Point

105.5 °C
105.5°C

UNII

383941IGXN

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

65-82-7
1115-47-5
71463-44-0

Wikipedia

DL-N-acetylmethionine

General Manufacturing Information

Methionine, N-acetyl-: ACTIVE

Dates

Modify: 2023-08-15

Grafted hyaluronic acid N-acetyl-l-methionine for targeting of LAT1 receptor: In-silico, synthesis and microscale thermophoresis studies

Ayman Y Waddad, Pritika Ramharack, Mahmoud E S Soliman, Thirumala Govender
PMID: 30553855   DOI: 10.1016/j.ijbiomac.2018.12.104

Abstract

Neutral amino acids can be delivered into cells through the l-type amino acid transporter-1 (LAT1), which is a sodium independent transporter. The LAT1 protein is expressed in different tissues, including kidney, blood brain barrier and intestinal wall hence LAT1 can be used as a target in diseases associated with its overexpression. In-silico interactions between different ligands, including methionine (Met), N-acetyl-l-methionine (AcMet), hyaluronic acid (HA), grafted hyaluronic-acid l-methionine (HA-ADH-Met) and a novel grafted hyaluronic acid-N-acetyl-l-methionine (HA-ADH-AcMet), which are at the active site of the LAT1 transporter, were studied and the binding energies calculated. The HA-ADH-AcMet complex demonstrated binding energy and solvation energy of -74.84 and 81.46 kcal/mol, respectively, thus validating its potential to be synthesized. The structural conformation of the HA-ADH-AcMet was confirmed using
H NMR, FTIR, DSC and PXRD. Microscale thermophoresis was employed to study the binding affinity between the different ligands and LAT1. The binding affinity was expressed in terms of a dissociation constant (K
), where that of HA-ADH-AcMet was found to be 408 nM which was considered the strongest among the different ligands tested. HA-ADH-AcMet can be used as a targeting moiety for development of medicines to treat different diseases and processes that express LAT1 protein.


Effect of N-acetyl-l-methionine supplementation on lactation performance and plasma variables in mid-lactating dairy cows

S L Liang, Z H Wei, J J Wu, X L Dong, J X Liu, D M Wang
PMID: 30904299   DOI: 10.3168/jds.2018-15716

Abstract

The objective of current study was to investigate the effect of N-acetyl-l-methionine (NALM) supplementation on lactation performance and plasma variables in mid-lactating dairy cows. Forty-eight multiparous cows were blocked into 12 groups based on parity, days in milk, and milk production and were randomly assigned to 1 of the 4 treatments: 0, 15, 30, or 60 g/d of NALM per cow to supplement the basal diet. The experiment was conducted over a 13-wk period, with the first week as adaptation. The yields of milk, fat-corrected milk, and milk lactose were increased quadratically, and energy-corrected milk yield tended to increase with increased NALM supplementation in a quadratic manner. The dry matter intake, milk protein yield, milk fat yield, contents of milk composition (protein, fat, lactose, total solids, and milk urea nitrogen), feed efficiency, and body weight change were not affected by NALM supplementation. In addition, plasma methionine concentration was increased quadratically, and proline, total nonessential AA, and total AA concentrations were significantly higher in the 30 g/d group compared with that of the control group. However, other AA and total essential AA concentrations were not affected with supplementation of NALM. Adding NALM increased concentrations of total protein and globulin in plasma, but decreased plasma urea nitrogen concentration in a quadratic manner. Meanwhile, plasma malonaldehyde concentration decreased linearly as doses of NALM addition increased. Our results suggested that the supplementation of NALM improved milk yield and protein synthesis in the liver, and lowered lipid peroxidation in mid-lactating dairy cows.


Assessment of ionic liquids' toxicity through the inhibition of acylase I activity on a microflow system

Ana M O Azevedo, Sarah A P Pereira, Marieta L C Passos, Susana P F Costa, Paula C A G Pinto, André R T S Araujo, M Lúcia M F S Saraiva
PMID: 28126569   DOI: 10.1016/j.chemosphere.2016.12.138

Abstract

Acylase I (ACY I) plays a role in the detoxication and bioactivation of xenobiotics as well in other physiological functions. In this context, an automated ACY I assay for the evaluation of ionic liquids' (ILs) toxicity was developed. The assay was implemented in a sequential injection analysis (SIA) system and was applied to eight commercially available ILs. The SIA methodology was based on the deacetylation of N-acetyl-l-methionine with production of l-methionine, which was determined using fluorescamine. ACY I inhibition in the presence of ILs was monitored by the decrease of fluorescence intensity. The obtained results confirmed the influence of ILs' structural elements on its toxicity and revealed that pyridinium and phosphonium cations, longer alkyl side chains and tetrafluoroborate anion displayed higher toxic effect on enzyme activity. The developed methodology proved to be robust and exhibited good repeatability (RSD < 1.3%, n = 10), leading also to a reduction of reagents consumption and effluents production. Thus, it is expected that the proposed assay can be used as a novel tool for ILs' toxicity screening.


Crystallographic analysis of the ternary complex of octanoate and N-acetyl-l-methionine with human serum albumin reveals the mode of their stabilizing interactions

Akito Kawai, Victor T G Chuang, Yosuke Kouno, Keishi Yamasaki, Shuichi Miyamoto, Makoto Anraku, Masaki Otagiri
PMID: 28473296   DOI: 10.1016/j.bbapap.2017.04.004

Abstract

During pasteurization and storage of albumin products, Sodium octanoate (Oct) and N-acethyl-l-tryptophan (N-AcTrp) are used as the thermal stabilizer and the antioxidant for human serum albumin (HSA), respectively. We recently reported that N-acethyl-l-methionine (N-AcMet) is an antioxidant for HSA, which is superior to N-AcTrp when it is especially exposed to light during storage. The objective of the present study is to clarify the molecular mechanism responsible for the HSA protective effect of Oct and N-AcMet based on their ternary complex structure. Crystal structure of the HSA-Oct-N-AcMet complex showed that one N-AcMet molecule is bound to the entrance of drug site 1 of HSA, and its side chain, which is susceptible to the oxidation, is exposed to the solvent. At the same time, two Oct binding sites are observed in drug sites 1 and 2 of HSA, respectively, and each Oct molecule occupies the hydrophobic cavity in them. These results indicate the molecular mechanism responsible for the HSA stabilization by these small molecules as follows. N-AcMet seals the entrance of drug site 1 while it acts as an antioxidant for HSA. Oct is chiefly bound to drug site 2 of HSA and it increases the thermal stability of HSA because of the occupying the largest intra-cavity of sub-domain IIIA in HSA. These findings suggest that N-AcMet acts positively as useful stabilizer for albumin formulated products such as functionalized HSA and HSA fusion proteins.


[Au(dien)(N-heterocycle)](3+): reactivity with biomolecules and zinc finger peptides

Sarah R Spell, Nicholas P Farrell
PMID: 25531886   DOI: 10.1021/ic501784n

Abstract

The reaction of [Au(dien)(N-heterocycle)](3+) (AuN4) coordination compounds with simple amino acids and zinc finger proteins is reported. Compared to [AuCl(dien)](2+), NMR studies show that the presence of a more substitution-inert N-donor as the putative leaving group slows the reaction with the sulfur-containing amino acids N-acetylmethionine (NAcMet) and N-acetylcysteine (NAcCys). Lack of ligand dissociation upon reaction with NAcCys indicates, to our knowledge, the first long-lived N-heterocycle-Au-S species in solution. Reactions with zinc finger proteins show a higher reactivity with the Cys3His zinc finger than with Cys2His2, likely due to the presence of fewer aurophilic cysteines in the latter. Of the Au(III) compounds studied, [Au(dien)(DMAP)](3+) (DMAP = 4-dimethylaminopyridine) appears to be the least reactive, with ESI-MS studies showing the presence of intact zinc fingers at initial reaction times. These results, in combination with previously reported characterization and pH dependency studies, will further aid in optimizing the structure of these AuN4 species to obtain a substitution-reactive yet selective compound for targeting zinc finger proteins.


N-acetyl-l-methionine is a superior protectant of human serum albumin against photo-oxidation and reactive oxygen species compared to N-acetyl-L-tryptophan

Yousuke Kouno, Makoto Anraku, Keishi Yamasaki, Yoshiro Okayama, Daisuke Iohara, Yu Ishima, Toru Maruyama, Ulrich Kragh-Hansen, Fumitoshi Hirayama, Masaki Otagiri
PMID: 24769178   DOI: 10.1016/j.bbagen.2014.04.014

Abstract

Sodium octanoate (Oct) and N-acetyl-l-tryptophan (N-AcTrp) are widely used as stabilizers during pasteurization and storage of albumin products. However, exposure to light photo-degrades N-AcTrp with the formation of potentially toxic compounds. Therefore, we have examined the usefulness of N-acetyl-l-methionine (N-AcMet) in comparison with N-AcTrp for long-term stability, including photo stability, of albumin products.
Recombinant human serum albumin (rHSA) with and without additives was photo-irradiated for 4weeks. The capability of the different stabilizers to scavenge reactive oxygen species (ROS) was examined by ESR spectrometry. Carbonyl contents were assessed by a spectrophotometric method using fluoresceinamine and Western blotting, whereas the structure of rHSA was examined by SDS-PAGE, far-UV circular dichroism and differential scanning calorimetry. Binding was determined by ultrafiltration.
N-AcMet was found to be a superior ROS scavenger both before and after photo-irradiation. The number of carbonyl groups formed was lowest in the presence of N-AcMet. According to SDS-PAGE, N-AcMet stabilizes the monomeric form of rHSA, whereas N-AcTrp induces degradation of rHSA during photo-irradiation. The decrease in α-helical content of rHSA was the smallest in the presence of Oct, without or with N-AcMet. Photo-irradiation did not affect the denaturation temperature or calorimetric enthalpy of rHSA, when N-AcMet was present.
The weakly bound N-AcMet is a superior protectant of albumin, because it is a better ROS-protector and structural stabilizer than N-AcTrp, and it is probable and also useful for other protein preparations.
N-AcMet is an effective stabilizer of albumin during photo-irradiation, while N-Ac-Trp promotes photo-oxidative damage to albumin.


Collision dynamics of protonated N-acetylmethionine with singlet molecular oxygen (a(1)Δg): the influence of the amide bond and ruling out the complex-mediated mechanism at low energies

Wenchao Lu, Fangwei Liu, Rifat Emre, Jianbo Liu
PMID: 24646013   DOI: 10.1021/jp500780m

Abstract

It has been proposed (J. Phys. Chem. B 2011, 115, 2671) that the ammonium group is involved in the gas-phase reaction of protonated methionine (MetH(+)) with singlet oxygen (1)O2, yielding hydrogen peroxide and a dehydro compound of MetH(+) where the -NH3(+) transforms into cyclic -NH2-. For the work reported, the gas-phase reaction of protonated N-acetylmethionine (Ac-MetH(+)) with (1)O2 was examined, including the measurements of reaction products and cross sections over a center-of-mass collision energy (Ecol) range from 0.05 to 1.0 eV using a guided-ion-beam apparatus. The aim is to probe how the acetylation of the ammonium group affects the oxidation chemistry of the ensuing Ac-MetH(+). Properties of intermediates, transition states, and products along the reaction coordinate were explored using density functional theory calculations and Rice-Ramsperger-Kassel-Marcus (RRKM) modeling. Direct dynamics trajectory simulations were carried out at Ecol of 0.05 and 0.1 eV using the B3LYP/4-31G(d) level of theory. In contrast to the highly efficient reaction of MetH(+) + (1)O2, the reaction of Ac-MetH(+) + (1)O2 is extremely inefficient, despite there being exoergic pathways. Two product channels were observed, corresponding to transfer of two H atoms from Ac-MetH(+) to (1)O2 (H2T), and methyl elimination (ME) from a sulfone intermediate complex. Both channels are inhibited by collision energies, becoming negligible at Ecol > 0.2 eV. Analysis of RRKM and trajectory results suggests that a complex-mediated mechanism might be involved at very low Ecol, but direct, nonreactive collisions prevail over the entire Ecol range and physical quenching of (1)O2 occurs during the early stage of collisions.


Blood and milk oxidative status after administration of different antioxidants during early postpartum in dairy cows

A Rizzo, M Pantaleo, M Mutinati, G Minoia, C Trisolini, E Ceci, R L Sciorsci
PMID: 23962855   DOI: 10.1016/j.rvsc.2013.07.016

Abstract

This paper describes serum and milk oxidative profiles during early postpartum (10th-16th day) of dairy cows, after three different treatments: β-carotene and α-tocopherol (Dalmavital®, Fatro, Italy) (VAE Group); L-carnitine, d, L-acetylmethionine, cyanocobalamin (Adiuxan®, Ceva Vetem, Italy) (LCAR Group) and Dalmavital®+Adiuxan® (VAE/LCAR Group). Antioxidant administrations resulted in a general reduction in ROS concentrations which decreased more after a single drug administration (VAE and LCAR Groups) vitamin A and E serum levels increased in the three treated groups compared to control one (p < 0.05). Milk lipoperoxide content was statistically lower in treated cows than in control ones, whereas, as to vitamins, only vitamin E increased in all the treated groups compared to control. Taken together, the results of this study confirm the efficacy of antioxidant administration in the early postpartum of dairy cows and suggest that an excess in antioxidant administration may result, paradoxically, in an increase in ROS generation.


Metabolomics analysis identifies novel plasma biomarkers of cystic fibrosis pulmonary exacerbation

Theresa A Laguna, Cavan S Reilly, Cynthia B Williams, Cole Welchlin, Chris H Wendt
PMID: 26115542   DOI: 10.1002/ppul.23225

Abstract

Cystic fibrosis (CF) lung disease is characterized by infection, inflammation, lung function decline, and intermittent pulmonary exacerbations. However, the link between pulmonary exacerbation and lung disease progression remains unclear. Global metabolomic profiling can provide novel mechanistic insight into a disease process in addition to putative biomarkers for future study. Our objective was to investigate how the plasma metabolomic profile changes between CF pulmonary exacerbation and a clinically well state.
Plasma samples and lung function data were collected from 25 CF patients during hospitalization for a pulmonary exacerbation and during quarterly outpatient clinic visits. In collaboration with Metabolon, Inc., the metabolomic profiles of matched pair plasma samples, one during exacerbation and one at a clinic visit, were analyzed using gas and liquid chromatography coupled with mass spectrometry. Compounds were identified by comparison to a library of standards. Mixed effects models that controlled for nutritional status and lung function were used to test for differences and principal components analysis was performed.
Our population had a median age of 27 years (14-39) and had a median FEV1 % predicted of 65% (23-105%). 398 total metabolites were identified and after adjustment for confounders, five metabolites signifying perturbations in nucleotide (hypoxanthine), nucleoside (N4-acetylcytidine), amino acid (N-acetylmethionine), carbohydrate (mannose), and steroid (cortisol) metabolism were identified. Principal components analysis provided good separation between the two clinical phenotypes.
Our findings provide putative metabolite biomarkers for future study and allow for hypothesis generation about the pathophysiology of CF pulmonary exacerbation.


Growth of bulk single crystal of N-acetyl DL-methionine and its spectral characterization

K Moovendaran, S Natarajan
PMID: 25084237   DOI: 10.1016/j.saa.2014.07.012

Abstract

Bulk size single crystal of N-acetyl DL-methionine (C7H13NO3S) (1) was grown using a home-made crystal growth setup (MKN setup). The identity of the grown crystal was confirmed by single crystal X-ray diffraction. The modes of vibrations of the functional groups present were assigned using the infrared (IR) spectrum. UV-vis-NIR spectra showed that the crystals have excellent transparency in the visible and infrared regions. The thermal stability and decomposition of the sample was studied by using thermal analysis (TGA/DTA). Photoluminescence excitation studies showed that the emission occurred at 350 nm for the compound.


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